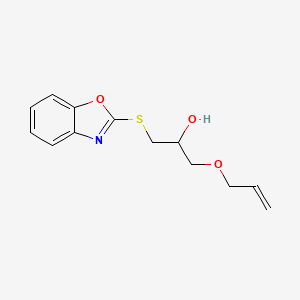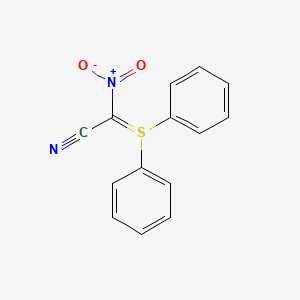![molecular formula C14H18N2S B3845545 N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue-green color. It has been used as a dye, a biological stain, and a medication for various conditions. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Mécanisme D'action
Methylene blue works by inhibiting the activity of certain enzymes, such as monoamine oxidase and nitric oxide synthase. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects, including increasing mitochondrial function, reducing inflammation, and improving cognitive function. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and parasites.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for use in lab experiments, including its low cost, availability, and ease of use. It is also stable and has a long shelf life. However, it does have limitations, such as potential toxicity at high doses and the need for careful handling due to its staining properties.
Orientations Futures
There are several potential future directions for research involving methylene blue. It may be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antimicrobial properties may be explored for use in developing new antibiotics. Methylene blue may also have potential applications in regenerative medicine and tissue engineering.
In conclusion, methylene blue is a versatile compound with a wide range of potential applications in scientific research. Its unique properties and low cost make it an attractive option for many experiments. As research continues, it may become an increasingly important tool in various fields of study.
Applications De Recherche Scientifique
Methylene blue has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease studies. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. Methylene blue has also been studied for its potential use in treating infectious diseases such as malaria and COVID-19.
Propriétés
IUPAC Name |
N-methyl-N-[(3-methylthiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-12-7-10-17-14(12)11-16(2)9-6-13-5-3-4-8-15-13/h3-5,7-8,10H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMQTCRVFREUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

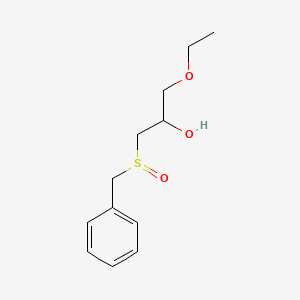
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)
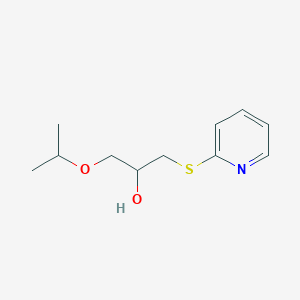
![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B3845508.png)
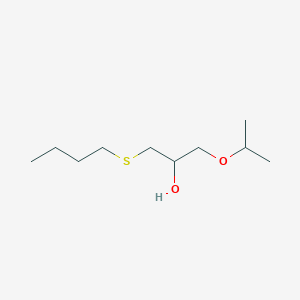
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)

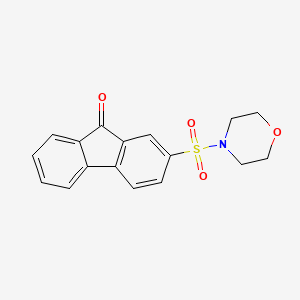
![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)
